REACTION_CXSMILES
|
[Na].[F:2][C:3]([F:13])([F:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[O-:5].[CH2:14]([O:16][C:17](=[O:21])[CH:18](Br)[CH3:19])[CH3:15]>>[CH2:14]([O:16][C:17](=[O:21])[CH:18]([O:5][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([F:12])([F:13])[F:2])[CH3:19])[CH3:15] |f:0.1,^1:0|
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Name
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sodium 2,2,2-trifluoro-1-phenylethanolate
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Quantity
|
10.3 g
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Type
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reactant
|
Smiles
|
[Na].FC(C([O-])C1=CC=CC=C1)(F)F
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Name
|
|
Quantity
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9.4 g
|
Type
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reactant
|
Smiles
|
C(C)OC(C(C)Br)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)OC(C(F)(F)F)C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |